2-(Tributylstannyl)-2-propen-1-amine
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Overview
Description
2-(Tributylstannyl)-2-propen-1-amine is an organotin compound with the chemical formula C15H32SnN. It is a colorless liquid that is primarily used in organic and organometallic chemistry. The compound features a tin atom bonded to a propenyl group and three butyl groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)-2-propen-1-amine typically involves the reaction of allyl bromide (CH₂=CH-CH₂Br) with tributyltin hydride (Bu₃SnH) in the presence of a catalyst such as palladium. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired organotin compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of palladium catalysts is common, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
2-(Tributylstannyl)-2-propen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the tin atom is replaced by other functional groups.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides to form new carbon-carbon bonds.
Hydrostannylation: The addition of a hydrogen atom and a tributyltin group across a double bond in an alkene molecule.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organic Halides: React with this compound in substitution and coupling reactions.
Inert Atmosphere: Reactions are often carried out under an inert atmosphere to prevent oxidation.
Major Products Formed
Coupling Products: Formation of new carbon-carbon bonds resulting in complex organic molecules.
Substituted Products: Replacement of the tin atom with other functional groups.
Scientific Research Applications
2-(Tributylstannyl)-2-propen-1-amine has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Investigated for its potential in the development of organic photovoltaics and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Explored for its role in the synthesis of pharmaceuticals and biologically active compounds.
Catalysis: Acts as a reagent in various catalytic processes, including Stille coupling reactions.
Mechanism of Action
The mechanism of action of 2-(Tributylstannyl)-2-propen-1-amine involves its ability to form stable carbon-tin bonds, which can undergo various transformations. In coupling reactions, the compound reacts with organic halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)pyridine: Another organotin compound used in Stille coupling reactions.
2-(Tributylstannyl)thiophene: Used in the synthesis of organic semiconductors and other functional materials.
Tetraalkynylstannanes: Used in cross-coupling reactions to form arylalkynes.
Uniqueness
2-(Tributylstannyl)-2-propen-1-amine is unique due to its specific structure, which allows for versatile reactivity in organic synthesis. Its ability to participate in various coupling and substitution reactions makes it a valuable reagent in the synthesis of complex organic molecules. Additionally, its applications in material science and medicinal chemistry highlight its importance in scientific research.
Properties
IUPAC Name |
2-tributylstannylprop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1,3-4H2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHRLTVTQDIGJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434338 |
Source
|
Record name | 2-(TRIBUTYLSTANNYL)-2-PROPEN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155258-22-3 |
Source
|
Record name | 2-(TRIBUTYLSTANNYL)-2-PROPEN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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